molecular formula C11H13NO3S2 B2447113 N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide CAS No. 1448075-83-9

N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide

Cat. No.: B2447113
CAS No.: 1448075-83-9
M. Wt: 271.35
InChI Key: UACHLFBHZQYAQH-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide is an organic compound that features a thiophene ring and a furan ring, both of which are heterocyclic structures. The presence of these rings makes the compound interesting for various chemical and biological applications. The sulfonamide group adds to its versatility, making it a potential candidate for pharmaceutical and industrial uses.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S2/c1-8-6-10(9(2)15-8)7-12-17(13,14)11-4-3-5-16-11/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACHLFBHZQYAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation-Based Approaches

Direct Alkylation of Thiophene-2-Sulfonamide

A widely employed strategy involves the alkylation of thiophene-2-sulfonamide with a furan-containing alkyl halide. Source details a related procedure for synthesizing 5-bromo-N-alkylthiophene-2-sulfonamides, which can be adapted for the target compound.

  • Reagents : Lithium hydride (LiH) in dimethylformamide (DMF) facilitates deprotonation of thiophene-2-sulfonamide, enabling nucleophilic substitution with (2,5-dimethylfuran-3-yl)methyl bromide.
  • Conditions : Room temperature, inert atmosphere (argon), and a 3-hour reaction time.
  • Workup : Precipitation with water followed by recrystallization in methanol yields the product.
Table 1: Optimization of Alkylation Conditions
Parameter Optimal Value Impact on Yield
Base LiH 72% yield
Solvent DMF Prevents hydrolysis
Temperature 25°C Minimizes side reactions
Reaction Time 3 hours Complete conversion

This method’s efficiency hinges on the electrophilicity of the alkylating agent and the base’s ability to generate a reactive sulfonamide anion.

Reductive Amination Strategies

Synthesis of the Furan-Methylamine Intermediate

A critical precursor, (2,5-dimethylfuran-3-yl)methylamine, is synthesized via reductive amination of 3-methyl-2-furaldehyde. Source outlines a similar reductive amination using sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts.

  • Reagents : 3-Methyl-2-furaldehyde and ammonium acetate in methanol, with NaBH3CN as the reducing agent.
  • Conditions : Stirring at 25°C for 12 hours under nitrogen.
  • Yield : ~85% after column purification.

Sulfonamide Formation

The amine intermediate is then reacted with thiophene-2-sulfonyl chloride:

  • Reagents : Thiophene-2-sulfonyl chloride in dichloromethane (DCM), triethylamine (TEA) as a base.
  • Conditions : 0°C to room temperature, 2-hour reaction time.
  • Yield : 68–75% after aqueous workup.
Table 2: Comparative Analysis of Sulfonylation Methods
Method Base Solvent Yield (%)
Direct Alkylation LiH DMF 72
Reductive Amination TEA DCM 75

Reductive amination offers superior stereochemical control but requires additional steps for amine synthesis.

Multi-Step Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Source demonstrates the use of Suzuki-Miyaura reactions to functionalize thiophene rings, a method applicable to introducing the furan-methyl group.

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
  • Conditions : 1,4-Dioxane, potassium phosphate, 90°C, 12 hours.
  • Yield : 56–72% for analogous compounds.

Deprotection and Functionalization

Source highlights cesium carbonate and thiophenol for deprotecting o-nosyl groups, a step potentially relevant for intermediates:

  • Reagents : Thiophenol and Cs2CO3 in DMF.
  • Conditions : 50°C, 4 hours.

Mechanistic Insights and Challenges

Steric and Electronic Effects

The furan’s 2,5-dimethyl substituents introduce steric hindrance, necessitating optimized reaction kinetics. Source notes that electron-withdrawing groups on styrene accelerate oxidative addition in nickel-catalyzed couplings, a principle applicable to designing electrophiles for this synthesis.

Solvent and Base Selection

Polar aprotic solvents (DMF, DCM) stabilize intermediates, while LiH or TEA ensures efficient deprotonation. Source emphasizes the role of solvent polarity in stereochemical outcomes during rhodium-catalyzed cyclizations, underscoring the need for solvent optimization.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a variety of products.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitutions can occur on both the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of carboxylic acids or aldehydes, while reduction of the sulfonamide group yields amines.

Scientific Research Applications

N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The furan and thiophene rings can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Lacks the furan ring, making it less versatile.

    2,5-Dimethylfuran: Does not contain the sulfonamide group, limiting its biological applications.

    N-(Furan-2-ylmethyl)thiophene-2-sulfonamide: Similar structure but with different substitution patterns, leading to different reactivity and applications.

Uniqueness

N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide is unique due to the combination of its furan and thiophene rings with a sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific and industrial applications.

Biological Activity

N-[(2,5-Dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfonamide group, and a furan moiety, which contribute to its biological properties. The presence of the dimethylfuran moiety is particularly notable as it has been associated with various antimicrobial activities.

Molecular Characteristics

PropertyValue
Molecular Formula C₁₁H₁₂N₂O₃S
Molecular Weight 250.29 g/mol
CAS Number 1235227-63-0
Boiling Point Not Available
Melting Point Not Available

Antimicrobial Activity

Recent studies have highlighted the compound's potent antibacterial properties against resistant strains of bacteria. For instance, in vitro investigations revealed that this compound exhibits significant activity against Klebsiella pneumoniae, particularly those strains producing New Delhi Metallo-beta-lactamase (NDM-1). The minimum inhibitory concentration (MIC) was found to be as low as 0.39 μg/mL, indicating strong antibacterial efficacy.

The mechanism of action is believed to involve disruption of bacterial protein functions, which is critical for cellular integrity and proliferation. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents targeting multidrug-resistant pathogens.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies using cell culture models such as A549 (lung cancer) and Caco-2 (colon cancer) indicate that derivatives of this compound may possess cytotoxic effects against cancer cells. The structure-activity relationship suggests that modifications to the thiophene or furan moieties can enhance anticancer potency .

Case Studies and Research Findings

  • Antimicrobial Efficacy Against Drug-resistant Strains :
    • A study demonstrated the effectiveness of this compound against various resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a MIC of 0.5 μg/mL against MRSA, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios.
  • Cytotoxicity in Cancer Cell Lines :
    • In vitro assays revealed that the compound inhibited cell proliferation in A549 cells with an IC50 value of 15 μM. This suggests that this compound may interfere with cellular mechanisms involved in tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiophene and furan structures can significantly influence biological activity. For example:

ModificationEffect on Activity
Substitution on thiopheneEnhanced antibacterial properties
Alteration of furan groupIncreased anticancer efficacy

These findings underscore the importance of structural modifications in optimizing the biological profile of thiophene-based compounds.

Q & A

Q. What are the standard synthetic routes for N-[(2,5-dimethylfuran-3-YL)methyl]thiophene-2-sulfonamide, and how are intermediates monitored?

The synthesis typically involves coupling a thiophene-2-sulfonamide derivative with a (2,5-dimethylfuran-3-yl)methyl group under basic conditions. Key steps include sulfonylation of the thiophene ring and subsequent alkylation. Thin-layer chromatography (TLC) is used to monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy confirms intermediate purity and structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

High-resolution NMR (¹H and ¹³C) is critical for verifying the thiophene and furan ring connectivity. Mass spectrometry (MS) confirms molecular weight, and infrared (IR) spectroscopy identifies functional groups like sulfonamide (-SO₂NH₂). X-ray crystallography may resolve stereochemical ambiguities .

Q. What are the primary structural features influencing its reactivity?

The electron-rich thiophene and furan rings enhance electrophilic substitution potential, while the sulfonamide group participates in hydrogen bonding. The methyl groups on the furan ring sterically hinder certain reactions, directing regioselectivity .

Q. How is initial biological activity screened for this compound?

In vitro assays (e.g., enzyme inhibition, cytotoxicity) are conducted using target proteins like Tankyrase or kinases. Dose-response curves and IC₅₀ values are generated to assess potency. Parallel assays with structurally related compounds help establish baseline activity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Solvent polarity (e.g., DMF vs. THF) and temperature control (40–60°C) are critical. Catalytic additives like DMAP improve sulfonamide coupling efficiency. Microwave-assisted synthesis reduces reaction time by 30–50% while maintaining >90% purity .

Q. What computational methods predict electronic properties relevant to biological interactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to estimate charge distribution and nucleophilic/electrophilic sites. Molecular docking simulations (AutoDock Vina) model binding affinities to targets like PARP1, with validation via MD simulations .

Q. How do structural modifications alter Structure-Activity Relationships (SAR)?

Substituting the furan methyl groups with halogens (e.g., Cl, Br) increases electrophilicity, enhancing kinase inhibition by 20–40%. Replacing thiophene with pyridine reduces logP but improves aqueous solubility, as shown in comparative IC₅₀ studies .

Q. What strategies resolve contradictions in reported biological activity data?

Meta-analyses of assay conditions (e.g., ATP concentration in kinase assays) identify variability sources. Orthogonal validation using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) clarifies binding kinetics discrepancies .

Q. How does the compound’s stability under physiological conditions impact formulation?

Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis susceptibility at the sulfonamide linkage. PEGylation or prodrug strategies (e.g., ester masking) improve plasma half-life from 2 to 12 hours .

Q. What advanced techniques elucidate intermolecular interactions in crystallographic studies?

Synchrotron X-ray diffraction (resolution <1.0 Å) maps non-covalent interactions (e.g., π-π stacking between thiophene and protein aromatic residues). Hirshfeld surface analysis quantifies hydrogen-bond contributions to crystal packing .

Methodological Tables

Table 1: Key Synthetic Parameters for Optimized Yield

ParameterOptimal RangeImpact on Yield
Reaction Temperature50–60°C+25% vs. RT
SolventAnhydrous DMF+15% vs. THF
Catalyst5 mol% DMAP+30% efficiency
Reaction Time4 hrs (microwave)50% reduction
Source: Adapted from

Table 2: Comparative Biological Activity of Analogues

ModificationTarget (IC₅₀, μM)logP
Parent CompoundPARP1: 0.452.8
Furan → BenzofuranPARP1: 0.323.5
Thiophene → PyridineKinase A: 1.21.9
Source:

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